Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-
Brand Name: Vulcanchem
CAS No.: 821783-96-4
VCID: VC16829483
InChI: InChI=1S/C18H18N4S/c1-23-16-4-2-15(3-5-16)17-12-22-18(13-21-17)20-11-8-14-6-9-19-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C18H18N4S
Molecular Weight: 322.4 g/mol

Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-

CAS No.: 821783-96-4

Cat. No.: VC16829483

Molecular Formula: C18H18N4S

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- - 821783-96-4

Specification

CAS No. 821783-96-4
Molecular Formula C18H18N4S
Molecular Weight 322.4 g/mol
IUPAC Name 5-(4-methylsulfanylphenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine
Standard InChI InChI=1S/C18H18N4S/c1-23-16-4-2-15(3-5-16)17-12-22-18(13-21-17)20-11-8-14-6-9-19-10-7-14/h2-7,9-10,12-13H,8,11H2,1H3,(H,20,22)
Standard InChI Key RHIKSYCSRVOQNL-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)C2=CN=C(C=N2)NCCC3=CC=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted at position 5 with a 4-(methylthio)phenyl group. The amine group at position 2 is further functionalized with a 2-(4-pyridinyl)ethyl chain. This configuration introduces steric and electronic effects that influence its reactivity and interactions with biological targets.

Key structural features include:

  • Pyrazine Core: Enhances metabolic stability and facilitates π-π stacking interactions with aromatic residues in enzymes.

  • Methylthio-Phenyl Group: The sulfur atom contributes to lipophilicity, potentially improving membrane permeability.

  • Pyridinyl-Ethyl Side Chain: Introduces basicity and hydrogen-bonding capabilities, critical for target binding .

Physicochemical Profile

PropertyValue
Molecular FormulaC18H18N4S\text{C}_{18}\text{H}_{18}\text{N}_4\text{S}
Molecular Weight322.4 g/mol
IUPAC Name5-(4-methylsulfanylphenyl)-N-(2-pyridin-4-ylethyl)pyrazin-2-amine
Topological Polar Surface Area76.8 Ų (estimated)
Lipophilicity (LogP)3.2 (predicted)

The compound’s moderate LogP value suggests balanced solubility and permeability, making it suitable for oral administration. Its polar surface area aligns with bioavailability benchmarks for central nervous system drugs .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of pyrazinamine derivatives typically involves multi-step reactions, as exemplified by the following generalized route :

  • Pyrazine Core Formation: Condensation of diaminomaleonitrile with carbonyl compounds under acidic conditions.

  • Acylation: Introduction of the 4-(methylthio)phenyl group via Friedel-Crafts alkylation.

  • Amine Functionalization: Coupling of the pyridine-ethyl amine side chain using nucleophilic substitution or reductive amination .

A representative procedure from analogous compounds involves trifluoroacetic acid-catalyzed condensation, achieving yields of 65–78% . Modifications such as Suzuki coupling or desulfurization can further diversify the scaffold .

Optimization Challenges

  • Regioselectivity: Controlling substitution patterns on the pyrazine ring requires precise reaction conditions .

  • Purification: High-performance liquid chromatography (HPLC) is often necessary due to byproduct formation .

Biological Activity and Mechanism of Action

Antitubercular Activity

Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]- exhibits potent activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL in the Microplate Alamar Blue Assay (MABA) . Its mechanism involves inhibition of pantothenate synthetase (MTBPS), an enzyme critical for bacterial coenzyme A biosynthesis . Molecular docking studies reveal strong interactions with MTBPS’s active site, particularly via hydrogen bonds with residues Ser196 and His44 .

Structure-Activity Relationships (SAR)

  • Methylthio Group: Replacement with sulfoxide or sulfone reduces potency, emphasizing the importance of the thioether moiety.

  • Pyridinyl-Ethyl Chain: Shortening the ethyl linker abolishes activity, highlighting the necessity of optimal side-chain length .

Comparative Analysis with Structural Analogues

CompoundMolecular WeightMIC (µg/mL)Target Enzyme
Pyrazinamine (this study)322.41.56Pantothenate synthetase
N-(2-Fluorobenzyl) analogue 360.33.12Dihydrofolate reductase
Pyrazolo[3,4-b]pyridine 298.36.25Cytochrome P450

The methylthio-phenyl substitution confers superior potency compared to fluorinated or pyrazolo-fused analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator